



Application Note & Protocol: C. elegans Chemotaxis Assay with ascr#5

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Compound of Interest		
Compound Name:	ascr#5	
Cat. No.:	B3345685	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

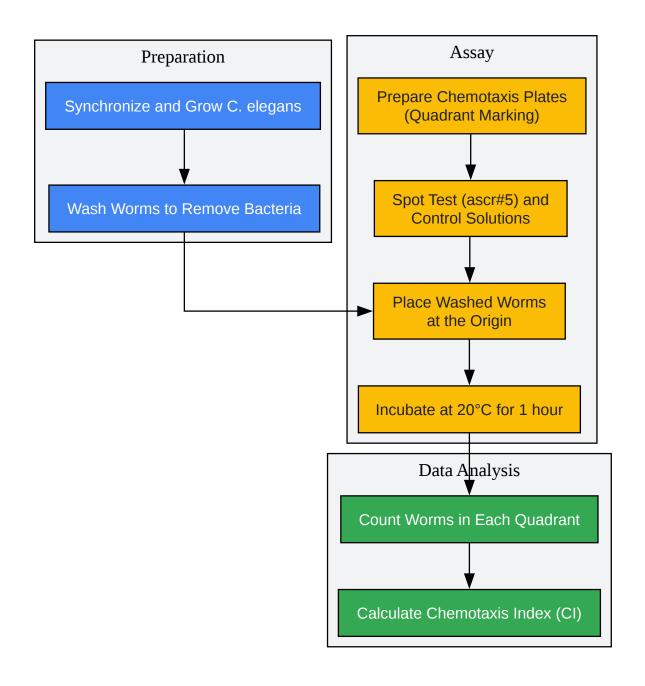
The nematode Caenorhabditis elegans is a powerful model organism for studying the neural circuits and molecular pathways that underlie behavior. One of its most well-characterized behaviors is chemotaxis, the directed movement of an organism in response to a chemical stimulus. This process is crucial for foraging, avoiding toxins, and social communication. Ascarosides, a family of secreted small molecules, act as pheromones in C. elegans, regulating various behaviors such as mating, aggregation, and dauer formation.[1][2] **Ascr#5** is a specific ascaroside that has been shown to play a role in these processes and can elicit a chemotactic response.[1] This document provides a detailed protocol for conducting a chemotaxis assay to study the response of C. elegans to **ascr#5**.

I. Signaling Pathway

Ascr#5 is detected by the G-protein coupled receptors (GPCRs) SRG-36 and SRG-37.[3] Upon binding of **ascr#5**, these receptors activate the alpha subunit of the heterotrimeric Gq protein, EGL-30. Activated EGL-30 can then modulate the activity of downstream effectors to ultimately influence the worm's movement towards or away from the **ascr#5** source. The EGL-30 pathway is known to regulate neuronal activity and behavior in C. elegans.[4]









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References

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- 3. The Signaling Pathway of Caenorhabditis elegans Mediates Chemotaxis Response to the Attractant 2-Heptanone in a Trojan Horse-like Pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EGL-30 pathway regulates experience-dependent aversive behavior of Caenorhabditis elegans to the pathogenic bacterium Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
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